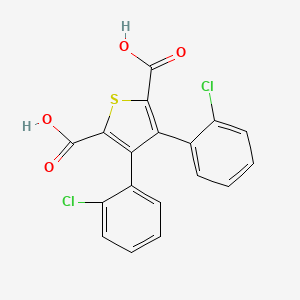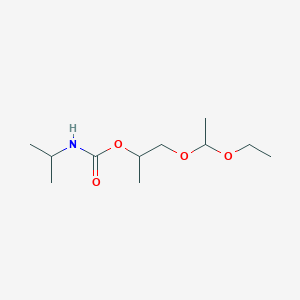![molecular formula C14H15ClN2O3 B14526979 4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 62455-86-1](/img/structure/B14526979.png)
4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a six-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-nitrobenzyl chloride with 4-ethoxypyridine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nitrogen atom of the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of 4-amino-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride.
Reduction: Formation of 4-ethoxy-1-[(4-aminophenyl)methyl]pyridin-1-ium chloride.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged biological molecules, such as nucleic acids and proteins, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by undergoing redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
- 4-Ethoxy-1-[(3-nitrophenyl)methyl]pyridin-1-ium chloride
- 4-Ethoxy-1-[(4-aminophenyl)methyl]pyridin-1-ium chloride
Uniqueness
4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the ethoxy and nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
CAS No. |
62455-86-1 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H15N2O3.ClH/c1-2-19-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18;/h3-10H,2,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
FPEGUILXUCBAQN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14526901.png)


![Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-](/img/structure/B14526920.png)




![2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol](/img/structure/B14526963.png)




![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
